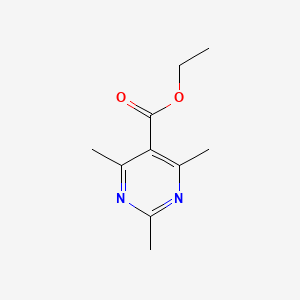

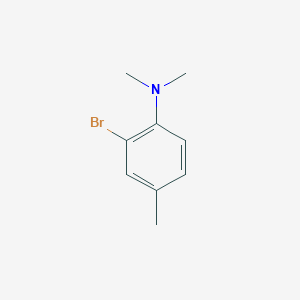

2-(2-Chloroethoxy)-1,3-dimethoxybenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of chloromethane with pyrocatechol to produce 1,2-dimethoxybenzene, as mentioned in one study . Another paper describes the preparation of a complex tris(2-chloroethoxy)iron(III), which suggests that chloroethoxy groups can be introduced into organic molecules and may form complexes with transition metals . These methods could potentially be adapted for the synthesis of "2-(2-Chloroethoxy)-1,3-dimethoxybenzene."

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer, reveals that the orientation of methoxy groups and their interaction with the aromatic system can vary significantly . This information is crucial as it can affect the reactivity and physical properties of the compound. The molecular structure of "2-(2-Chloroethoxy)-1,3-dimethoxybenzene" would likely show similar variations in the orientations of substituents.

Chemical Reactions Analysis

The chemical behavior of similar compounds, such as 2-chloro-1,4-dimethoxybenzene, has been studied in the context of lignin peroxidase-catalyzed oxidation reactions . These studies show that chloroaromatics can participate in radical-mediated reactions and can act as cofactors or mediators in enzymatic processes. The presence of a chloroethoxy group in "2-(2-Chloroethoxy)-1,3-dimethoxybenzene" might also allow it to engage in similar radical reactions or serve as a mediator in catalytic cycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and reactivity. For instance, the presence of electron-donating methoxy groups typically increases the electron density of the aromatic ring, which can influence the compound's reactivity towards electrophiles . The chloroethoxy group might also impart additional polarity to the molecule, affecting its solubility and interaction with solvents . The steric effects of substituents, as seen in the synthesis of sterically hindered phosphino derivatives, can also play a role in the physical properties of the compound .

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Polymer Chemistry

- Application Summary : “2-(2-Chloroethoxy)ethanol” is used in the synthesis of temperature-responsive block copolymers . These polymers are interesting because their physical and chemical properties can be adjusted by external stimuli such as temperature .

- Methods of Application : The polymer, poly (2- (dimethyl amino)ethyl methacrylate)- b -poly ( N -isopropylacrylamide) [PDMAEMA- b -PNIPAM], was prepared by a combination of the redox polymerization and the reversible addition-fragmentation chain transfer (RAFT) polymerization . For this purpose, poly- N -isopropylacrylamide (PNIPAM-Cl) was acquired by redox polymerization of N -isopropylacrylamide (NIPAM) using 2- (2-chloroethoxy)ethanol and Ce (NH 4) 2 (NO 3) 6 was used as a catalyst .

- Results or Outcomes : The synthesized temperature-responsive block copolymer was characterized using multi-instruments and methods such as nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, thermogravimetric analysis, elemental analysis, differential scanning calorimetry, scanning electron microscope and UV–Vis .

-

Scientific Field: Organic Chemistry

- Application Summary : “2-(2-Chloroethoxy)ethanol” is employed in the preparation of o-nitrophenylbromoacetaldehyde bis-2-(2-chloroethoxy)-ethyl acetal, quetiapine and 2-(2-azidoethoxy)ethanol .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these preparations were not detailed in the source .

- Scientific Field: Battery Technology

- Application Summary : “2-(2-Chloroethoxy)ethanol” is used in the development of improved ether-based battery electrolytes . These electrolytes with high reduction stability are important in the development of batteries .

- Methods of Application : The researchers used a chloroether, i.e., 1,2-bis (2-chloroethoxy) ethane (Cl-DEE), as the base solvent in a localized high-concentration electrolyte (LHCE) system . The electrolyte system contained lithium bis (fluorosulfonyl)imide (LiFSI), Cl-DEE, and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .

- Results or Outcomes : The additional chlorine groups improve the oxidation stability and turn the highly flammable parent molecule DEE into a flame retardant, increasing the flashpoint from 35°C to 126°C . The team found that the formulated chloroether electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V .

-

Scientific Field: Organic Synthesis

- Application Summary : “2- [2- (2-Chloroethoxy)ethoxy]ethanol” was used in the synthesis of 1- [3- (2-aminoethyl)-1 H -indol-5-yloxy]-3,6-dioxa-8-mercaptooctane . It was also used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these preparations were not detailed in the source .

-

Scientific Field: Alkali Metal Batteries

- Application Summary : A fluorinated dioxolane-based cyclic molecule 2-(2,2,2-trifluoroethoxy)-4(trifluoromethyl)-1,3-dioxolane (TTD) with two –CF 3 groups was developed as a co-solvent for DME . 1.5 M LiFSI-2DME-8TTD electrolyte exhibits remarkable oxidation stability up to 6 V and a high Li CE of 99.4% resulting from the efficient regulation of the .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these preparations were not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

The future directions for the use of 2-(2-Chloroethoxy)-1,3-dimethoxybenzene could involve its application in the synthesis of other chemical compounds. For instance, it could be used as a building block in the synthesis of other organic compounds . Additionally, its potential use in the field of nanotechnology and biotechnology could be explored .

Eigenschaften

IUPAC Name |

2-(2-chloroethoxy)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLAEVDWQPIZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536004 | |

| Record name | 2-(2-Chloroethoxy)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethoxy)-1,3-dimethoxybenzene | |

CAS RN |

24251-50-1 | |

| Record name | 2-(2-Chloroethoxy)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)